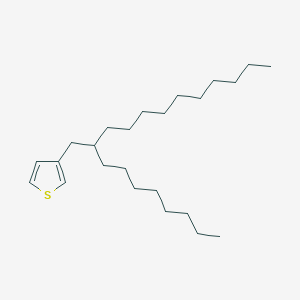

3-(2-Octyldodecyl)thiophene

Vue d'ensemble

Description

3-(2-Octyldodecyl)thiophene: is a thiophene derivative characterized by the presence of a long branched alkyl chain at the third position of the thiophene ring Thiophene derivatives are well-known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications

Mécanisme D'action

Target of Action

3-(2-Octyldodecyl)thiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a key component in electronic and optoelectronic applications . The primary targets of this compound are therefore electronic and optoelectronic devices .

Mode of Action

The compound interacts with its targets by contributing to the formation of functionalized regioregular polythiophenes . These polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The interaction of this compound with its targets results in the enhancement of these properties, leading to more efficient materials for electronic applications .

Biochemical Pathways

The synthesis of this compound involves organometallic polycondensation strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Result of Action

The result of the action of this compound is the creation of materials with enhanced electronic and optoelectronic properties . These materials are used in the development of various electronic devices, contributing to their improved performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions such as temperature and inert atmosphere . Moreover, the performance of the resulting electronic materials can be affected by factors such as temperature, humidity, and light exposure. Therefore, careful control and optimization of these environmental factors are crucial for maximizing the compound’s action and stability.

Analyse Biochimique

Biochemical Properties

Thiophene-based compounds are known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity

Cellular Effects

Thiophene-based compounds are known to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Thiophene-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the cobalt (II)-catalyzed reductive alkylation, which improves the solubility and crystallinity of the resulting compound . The reaction conditions often include the use of cobalt catalysts and specific solvents to facilitate the alkylation process.

Industrial Production Methods: Industrial production of 3-(2-Octyldodecyl)thiophene may involve large-scale synthesis using similar catalytic processes. The scalability of the cobalt-catalyzed reductive alkylation makes it suitable for industrial applications, ensuring consistent quality and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Octyldodecyl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the electronic properties of the thiophene ring.

Substitution: The alkyl chain and thiophene ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Modified thiophene derivatives with altered electronic properties.

Substitution: Thiophene derivatives with different functional groups.

Applications De Recherche Scientifique

3-(2-Octyldodecyl)thiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.

Medicine: Investigated for use in drug delivery systems and as a component in medical devices.

Comparaison Avec Des Composés Similaires

Thieno[3,2-b]thiophene: Another thiophene derivative with similar electronic properties but different structural features.

Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene compound with enhanced π-conjugation and stability.

Thieno[3,4-b]thiophene: Known for its rigid structure and extended π-conjugation.

Uniqueness: 3-(2-Octyldodecyl)thiophene stands out due to its long branched alkyl chain, which significantly improves its solubility and processability compared to other thiophene derivatives. This unique feature makes it particularly valuable for applications requiring high-quality thin films and efficient charge transport .

Activité Biologique

3-(2-Octyldodecyl)thiophene is a member of the thiophene family, characterized by its unique structure that includes a long alkyl side chain. This compound has garnered attention due to its potential applications in organic electronics and its biological activities. Understanding its biological activity is crucial for exploring its pharmacological potential and environmental interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 254.49 g/mol. The presence of the octyldodecyl group enhances the compound's lipophilicity, which may influence its biological interactions and solubility in organic solvents.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.49 g/mol |

| Solubility | Lipophilic |

| Functional Groups | Thiophene, Alkyl |

Antimicrobial Properties

Thiophenes, including derivatives like this compound, have been studied for their antimicrobial properties. Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal activities. The long alkyl side chain may enhance membrane penetration, increasing efficacy against microbial cells.

Anticancer Potential

Emerging studies suggest that thiophene derivatives possess anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines, including breast and lung cancer cells. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiophene derivatives against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like paclitaxel.

Table 2: Cytotoxic Activity of Thiophene Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 25.4 | MDA-MB-231 |

| Compound A | 21.6 | MDA-MB-231 |

| Compound B | 29.3 | Non-Small Cell Lung Cancer |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The lipophilic nature may facilitate interaction with lipid membranes, leading to disruption and cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some thiophenes induce oxidative stress in cells, promoting apoptosis.

Applications in Organic Electronics

Beyond biological activity, this compound is significant in materials science, particularly in organic photovoltaics (OPVs). Its structural properties contribute to enhanced charge carrier mobility and stability in polymer films.

Table 3: Comparison of Thiophene Derivatives in OPVs

| Compound | Charge Mobility (cm²/Vs) | Stability (Days) |

|---|---|---|

| This compound | 0.5 | 60 |

| Compound C | 0.4 | 45 |

| Compound D | 0.6 | 70 |

Propriétés

IUPAC Name |

3-(2-octyldodecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVMRJSMBQYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.